molecular formula C13H11N3OS3 B2525591 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea CAS No. 1207023-13-9

1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2525591
CAS No.: 1207023-13-9
M. Wt: 321.43
InChI Key: KRILJXDESUOPTM-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 2-aminobenzothiazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in good yield .

Chemical Reactions Analysis

1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea can be compared with other benzothiazole derivatives, such as:

Biological Activity

1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions, followed by purification using column chromatography to obtain the desired compound in good yield.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, particularly kinases involved in cell signaling pathways related to cancer progression. The compound's inhibition of these pathways suggests potential anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzothiazole derivatives, including this compound. For instance, compounds derived from benzothiazoles have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that related compounds exhibited IC50 values as low as 140 nM against GSK-3β, a kinase implicated in cancer cell proliferation . This indicates that this compound could be a promising candidate for further development in cancer therapy.

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has shown antimicrobial and anti-inflammatory activities in preclinical studies. The broad spectrum of biological activities associated with benzothiazole derivatives makes them suitable candidates for drug development targeting infections and inflammatory diseases .

Summary of Biological Activities

Activity Description
Anticancer Inhibits kinases involved in cancer progression; potential for drug development against tumors.
Antimicrobial Demonstrated effectiveness against various pathogens; potential use in treating infections.
Anti-inflammatory Shown to reduce inflammation markers; could be beneficial in inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study examining the effects of related benzothiazole derivatives on U937 cells, it was found that certain compounds exhibited higher antiproliferative activity compared to standard treatments like etoposide. The derivatives showed IC50 values significantly lower than that of etoposide, suggesting enhanced efficacy against specific cancer types .

Case Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial activity of several benzothiazole derivatives, including those similar to this compound. The study reported minimal inhibition concentrations (MICs) as low as 50 μg/mL against various bacterial strains, indicating strong antimicrobial potential .

Properties

IUPAC Name

1-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS3/c1-18-13-15-9-5-4-8(7-10(9)20-13)14-12(17)16-11-3-2-6-19-11/h2-7H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRILJXDESUOPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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